Welcome to the BenchChem Online Store!
molecular formula C16H20BrNO2 B8576598 6-Bromo-1-(3-cyclopropoxypropyl)-3,3-dimethylindolin-2-one

6-Bromo-1-(3-cyclopropoxypropyl)-3,3-dimethylindolin-2-one

Cat. No. B8576598
M. Wt: 338.24 g/mol
InChI Key: DQWRGPUIIQNRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221816B2

Procedure details

To a suspension of 6-bromo-3,3-dimethylindolin-2-one (example 14a, 300 mg, 1.25 mmol) and Cs2CO3 (814 mg, 2.5 mmol) in DMF (2 ml) was added a solution of (3-bromopropoxy)cyclopropane (447 mg, 2.5 mmol) in DMF (0.5 ml). The reaction mixture was heated to 70° C. for 3 hours. The reaction mixture was filtered through sintered glass and concentrated. The crude material was purified by flash chromatography on silica gel using ethyl acetate as eluent. The title compound was obtained as orange viscous oil (360 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
814 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
(3-bromopropoxy)cyclopropane
Quantity
447 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:21][CH2:22][CH2:23][O:24][CH:25]1[CH2:27][CH2:26]1>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[N:8]2[CH2:21][CH2:22][CH2:23][O:24][CH:25]2[CH2:27][CH2:26]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C2C(C(NC2=C1)=O)(C)C
Name
Cs2CO3
Quantity
814 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
(3-bromopropoxy)cyclopropane
Quantity
447 mg
Type
reactant
Smiles
BrCCCOC1CC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through sintered glass
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(C(N(C2=C1)CCCOC1CC1)=O)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.